Methanone, (3-amino-1-azetidinyl)cyclopropyl-

Overview

Description

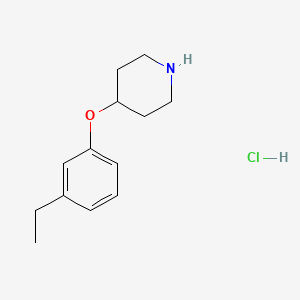

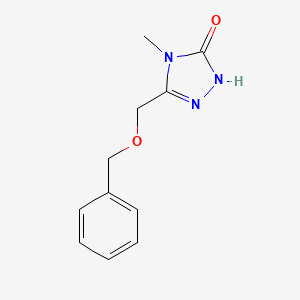

“Methanone, (3-amino-1-azetidinyl)cyclopropyl-” is a chemical compound with the molecular formula C7H12N2O . It is also known by its synonyms “(3-amino-1-azetidinyl)cyclopropylmethanone” and "(3-Amino-azetidin-1-yl)-cyclopropyl-methanone" .

Molecular Structure Analysis

The molecular weight of “Methanone, (3-amino-1-azetidinyl)cyclopropyl-” is 140.18 . In its hydrochloride form, the molecular weight increases to 176.64 .Physical And Chemical Properties Analysis

The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Novel Synthetic Methods

The versatility of methanone derivatives, specifically those incorporating azetidine and cyclopropyl groups, is highlighted in their application in synthesizing diverse chemical structures. For example, a novel procedure for the regioselective epimerisation of cis-3-amino-4-oxo-azetidine-2-sulphonic acid into its trans-isomer has been developed. This process involves the formation of a Schiff base, leading to the generation of trans-3-AAA with good yield, demonstrating the chemical's potential in creating novel cis- and trans-monobactams with significant properties (Cerić, Kovačević, & Šindler-Kulyk, 2000).

Additionally, cyclopropyl derivatives have been synthesized for applications such as antagonists for histamine H3 receptors. A key reaction for the preparation of these compounds is described, showcasing an efficient synthesis method that avoids chromatographic purification steps, thereby highlighting the potential of methanone derivatives in medicinal chemistry (Stark, 2000).

Catalytic and Synthetic Applications

The catalytic properties of methanone derivatives are also noteworthy. A palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates has been reported, forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This method directs the site of nucleophilic attack, demonstrating the derivative's utility in targeted synthetic processes (Shintani, Moriya, & Hayashi, 2011).

Anticancer and Antituberculosis Studies

Furthermore, methanone derivatives have been explored for their potential in anticancer and antituberculosis applications. Synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Asymmetric Synthesis and Chemical Transformations

The synthesis of enantiopure compounds using methanone derivatives illustrates their role in asymmetric synthesis. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was prepared from l-(+)-methionine, demonstrating the use of methanone derivatives in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights their application in the synthesis of chiral molecules with potential pharmaceutical significance (Wang et al., 2008).

Safety and Hazards

Future Directions

Azetidines, including “Methanone, (3-amino-1-azetidinyl)cyclopropyl-”, have attracted major attention in organic synthesis due to their unique properties . Future directions in the field may include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name |

(3-aminoazetidin-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-3-9(4-6)7(10)5-1-2-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQLSDFQMDPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)

![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)